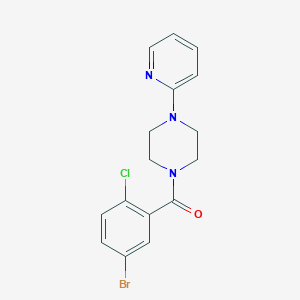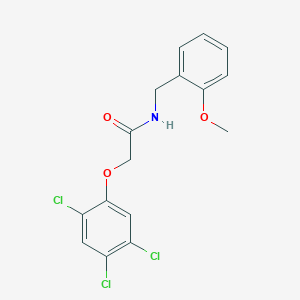![molecular formula C16H13BrF3NO2 B4113171 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4113171.png)
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, also known as BPTP, is a chemical compound that has been widely studied for its potential use in scientific research. BPTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a member of the G protein-coupled receptor family.
Mecanismo De Acción
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. The mGluR5 receptor is involved in various cellular signaling pathways, including the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide can modulate these pathways and affect neuronal function.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In animal models, 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has been shown to reduce anxiety-like behavior, improve cognitive function, and reduce drug-seeking behavior. 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has several advantages for use in scientific research. It is a selective antagonist of the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors. 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is also relatively stable and has good solubility in organic solvents, which makes it easy to use in lab experiments. However, 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has some limitations, including its relatively low potency and selectivity compared to other mGluR5 antagonists.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide and its use as a tool compound in scientific research. One area of interest is the development of more potent and selective mGluR5 antagonists, which could improve the specificity and efficacy of 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. Another area of interest is the study of the role of mGluR5 in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the use of 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide in combination with other drugs or therapies could provide new insights into the mechanisms underlying neurological disorders and lead to the development of new treatments.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has been widely studied for its potential use in scientific research, particularly in the field of neuroscience. 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide is a selective antagonist of the mGluR5 receptor, which has been implicated in various neurological disorders. 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has several advantages for use in lab experiments, including its selectivity and stability, but also has some limitations. Future research on 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide could lead to the development of new drugs and therapies for neurological disorders.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The mGluR5 receptor has been implicated in various neurological disorders, including anxiety, depression, schizophrenia, and drug addiction. 2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide has been used as a tool compound to study the role of mGluR5 in these disorders, and to develop new drugs that target this receptor.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10(23-12-8-6-11(17)7-9-12)15(22)21-14-5-3-2-4-13(14)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRYGHWKPJYPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113108.png)
![4-{5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4113113.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B4113130.png)
![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)



![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)

![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)